4-Fluorobenzanilide

Description

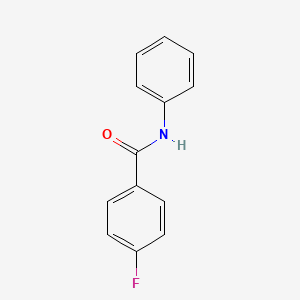

Structure

3D Structure

Properties

IUPAC Name |

4-fluoro-N-phenylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10FNO/c14-11-8-6-10(7-9-11)13(16)15-12-4-2-1-3-5-12/h1-9H,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIEGRQABVBXYQT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70190083 | |

| Record name | 4-Fluorobenzanilide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70190083 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

366-63-2 | |

| Record name | 4-Fluoro-N-phenylbenzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=366-63-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Fluorobenzanilide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000366632 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 366-63-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=51891 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Fluorobenzanilide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70190083 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-fluorobenzanilide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.071 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to the Physicochemical Properties, Synthesis, and Analysis of 4-Fluorobenzanilide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract and Core Tenets

4-Fluorobenzanilide (4-fluoro-N-phenylbenzamide) is an aromatic amide of significant interest in the fields of medicinal chemistry and materials science. As a fluorinated organic compound, it serves as a crucial building block and a molecular scaffold for the development of novel therapeutic agents and functional materials. The strategic incorporation of a fluorine atom onto the benzoyl moiety imparts unique electronic properties and metabolic stability, making it an attractive synthon for drug discovery programs.[1][2] This guide provides a comprehensive overview of the essential physicochemical properties, a detailed and validated synthetic protocol, and the analytical methodologies required for the unambiguous characterization of 4-Fluorobenzanilide. The content herein is structured to deliver not just procedural steps but the underlying scientific rationale, ensuring a robust and reproducible understanding for the practicing scientist.

Physicochemical and Structural Properties

The foundational data for any chemical entity begins with its identity and core physical properties. 4-Fluorobenzanilide is a solid at room temperature, and its key identifiers and computed properties are consolidated from authoritative chemical databases.[3]

Core Data Summary

| Property | Value | Source |

| IUPAC Name | 4-fluoro-N-phenylbenzamide | PubChem[3] |

| CAS Number | 366-63-2 | PubChem[3] |

| Molecular Formula | C₁₃H₁₀FNO | PubChem[3] |

| Molecular Weight | 215.22 g/mol | PubChem[3] |

| Exact Mass | 215.074642105 Da | PubChem[3] |

| SMILES | C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)F | PubChem[3] |

Molecular Structure

The structure of 4-Fluorobenzanilide consists of an aniline ring linked via an amide bond to a 4-fluorobenzoyl group. This arrangement is fundamental to its chemical behavior and biological interactions.

Caption: 2D structure of 4-Fluorobenzanilide.

Synthesis and Purification Workflow

The most reliable and common method for preparing 4-Fluorobenzanilide is via the Schotten-Baumann reaction, which involves the acylation of aniline with 4-fluorobenzoyl chloride.

Mechanistic Rationale

This reaction is a nucleophilic acyl substitution. Aniline acts as the nucleophile, attacking the electrophilic carbonyl carbon of 4-fluorobenzoyl chloride. The reaction is typically conducted in the presence of a mild base (e.g., pyridine or aqueous NaOH) to neutralize the hydrochloric acid byproduct, which would otherwise protonate the aniline, rendering it non-nucleophilic and halting the reaction. An inert solvent like dichloromethane (DCM) or tetrahydrofuran (THF) is used to dissolve the reactants.

Detailed Experimental Protocol

Materials:

-

Aniline (1.0 eq)

-

4-Fluorobenzoyl chloride (1.05 eq)

-

Pyridine (1.5 eq) or 10% Aqueous NaOH

-

Dichloromethane (DCM)

-

Deionized Water

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (Saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Ethanol or Hexane/Ethyl Acetate mixture for recrystallization

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve aniline (1.0 eq) in DCM. Cool the solution to 0 °C using an ice bath.

-

Base Addition: Add pyridine (1.5 eq) to the cooled solution.

-

Acylation: Add 4-fluorobenzoyl chloride (1.05 eq) dropwise to the stirring solution over 15-20 minutes, ensuring the temperature remains below 5 °C.

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours. Monitor the reaction's completion using Thin Layer Chromatography (TLC).

-

Work-up: Transfer the reaction mixture to a separatory funnel. Wash sequentially with 1M HCl (to remove excess pyridine), saturated NaHCO₃ solution (to neutralize any remaining acid), and finally with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude solid is purified by recrystallization from a suitable solvent system (e.g., ethanol or a hexane/ethyl acetate mixture) to yield pure 4-Fluorobenzanilide as a crystalline solid.

Synthesis Workflow Diagram

Caption: Synthesis and purification workflow for 4-Fluorobenzanilide.

Analytical Characterization

Unambiguous structural confirmation and purity assessment are paramount. A combination of spectroscopic techniques provides a self-validating system for characterizing the synthesized product.

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the compound. For 4-Fluorobenzanilide, the expected molecular ion peak [M]⁺ would be observed at an m/z corresponding to its molecular weight (215.22). High-resolution mass spectrometry (HRMS) would confirm the elemental composition (C₁₃H₁₀FNO) with high accuracy (215.0746).[3]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify key functional groups. The spectrum of 4-Fluorobenzanilide will exhibit characteristic absorption bands.[3]

-

N-H Stretch: A sharp to medium peak around 3300-3400 cm⁻¹, characteristic of a secondary amide.[4]

-

C=O Stretch (Amide I band): A strong, sharp peak around 1660-1680 cm⁻¹. This is one of the most prominent signals in the spectrum.[4]

-

Aromatic C=C Stretches: Multiple peaks in the 1450-1600 cm⁻¹ region.

-

C-F Stretch: A strong absorption in the 1200-1250 cm⁻¹ region, confirming the presence of the fluorine atom.[5]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework and the chemical environment of the fluorine atom.[3]

-

¹H NMR: The spectrum will show distinct signals for the aromatic protons. The protons on the aniline ring and the 4-fluorobenzoyl ring will appear as complex multiplets in the aromatic region (~7.0-8.0 ppm). The N-H proton will appear as a broad singlet, typically further downfield.

-

¹³C NMR: The spectrum will show 9 distinct signals for the 13 carbon atoms due to molecular symmetry. The carbonyl carbon will be significantly downfield (~165 ppm). The carbon directly bonded to the fluorine atom will show a large coupling constant (¹JCF), which is a definitive indicator of its presence.[3]

-

¹⁹F NMR: This experiment is highly specific. A single resonance will be observed, confirming the presence of one unique fluorine environment in the molecule.[3]

Integrated Characterization Logic

Caption: Logic diagram for structural validation.

Significance in Drug Discovery and Development

The benzanilide scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous biologically active compounds. The addition of fluorine further enhances its utility.

-

Metabolic Stability: The C-F bond is exceptionally strong. Introducing fluorine at the para-position can block potential sites of metabolic oxidation (e.g., para-hydroxylation), thereby increasing the compound's in vivo half-life and bioavailability.[2][6]

-

Modulation of Physicochemical Properties: Fluorine is highly electronegative and can significantly alter the pKa of nearby functional groups. This can be used to fine-tune a drug candidate's solubility, lipophilicity, and ability to cross biological membranes.[1][7]

-

Enhanced Target Binding: The fluorine atom can engage in favorable non-covalent interactions (e.g., hydrogen bonds, dipole-dipole interactions) with protein targets, potentially increasing the binding affinity and potency of a drug molecule.[1]

Therefore, 4-Fluorobenzanilide is not merely a chemical reagent but a strategic fragment used by medicinal chemists to build libraries of compounds for screening and to optimize lead candidates in drug development pipelines.[2]

Safety and Handling

4-Fluorobenzanilide should be handled in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. While specific toxicity data is limited, compounds of this class should be treated as potentially harmful if inhaled, ingested, or in contact with skin. Researchers must consult the full Safety Data Sheet (SDS) provided by the supplier before handling this chemical.

Conclusion

4-Fluorobenzanilide is a well-defined chemical entity with a molecular formula of C₁₃H₁₀FNO and a molecular weight of 215.22 g/mol .[3] Its synthesis is straightforward via the acylation of aniline, and its structure can be rigorously confirmed through a suite of standard analytical techniques including MS, IR, and multi-nuclear NMR. Its true value lies in its application as a strategic building block in drug design, where the incorporated fluorine atom offers a powerful tool for modulating molecular properties to enhance therapeutic potential. This guide provides the foundational knowledge for researchers to confidently synthesize, characterize, and utilize this important compound in their scientific endeavors.

References

-

Title: 4-Fluorobenzanilide Source: National Center for Biotechnology Information, PubChem Compound Database URL: [Link]

-

Title: Applications of Fluorine in Medicinal Chemistry Source: Journal of Medicinal Chemistry (via PubMed) URL: [Link]

-

Title: Tactical Applications of Fluorine in Drug Design and Development Source: ResearchGate URL: [Link]

-

Title: Application of Fluorine in Drug Design Source: ResearchGate URL: [Link]

-

Title: Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery Source: Expert Opinion on Drug Discovery (via PubMed) URL: [Link]

-

Title: 12.8: Infrared Spectra of Some Common Functional Groups Source: Chemistry LibreTexts URL: [Link]

-

Title: Analytical Chemistry – Infrared (IR) Spectroscopy Source: Compound Interest URL: [Link]

Sources

- 1. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. 4-Fluorobenzanilide | C13H10FNO | CID 96095 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. compoundchem.com [compoundchem.com]

- 6. researchgate.net [researchgate.net]

- 7. Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

4-Fluorobenzanilide: A Versatile Scaffold for HDAC Inhibition, C-H Activation, and Antimicrobial Discovery

Executive Summary

4-Fluorobenzanilide (N-phenyl-4-fluorobenzamide) is a pivotal structural motif in modern medicinal chemistry and organic synthesis. While structurally simple, its utility stems from the bioisosteric properties of the amide bond and the unique electronic and steric effects of the para-fluorine atom.

This guide details the application of 4-fluorobenzanilide as:

-

A Pharmacophore in Epigenetics: Serving as a "cap group" for Histone Deacetylase (HDAC) inhibitors, where the fluorine atom modulates metabolic stability and lipophilicity.

-

A Substrate for C-H Activation: Acting as a model substrate for Palladium-catalyzed ortho-functionalization, utilizing the amide as a Directing Group (DG).

-

An Antimicrobial Scaffold: Exhibiting lipophilicity-driven membrane permeability against Gram-positive bacteria.

Medicinal Chemistry: HDAC Inhibition[1][2][3][4][5]

The Pharmacophore Model

Histone Deacetylases (HDACs) are zinc-dependent enzymes that regulate chromatin structure. Inhibitors of HDACs (HDACi) generally follow a tripartite pharmacophore model:

-

Zinc Binding Group (ZBG): Chelates the active site

(e.g., hydroxamic acid, benzamide). -

Linker: Occupies the hydrophobic tunnel.

-

Cap Group: Interacts with the solvent-exposed surface.

4-Fluorobenzanilide serves as an ideal Cap Group . The fluorine substitution at the para-position of the benzoyl ring is critical. It blocks metabolic hydroxylation (CYP450-mediated) at the most reactive site, significantly extending the half-life of the molecule compared to the non-fluorinated analogue. Furthermore, the electron-withdrawing nature of fluorine lowers the electron density of the amide carbonyl, subtly altering hydrogen bond acceptor capability.

Mechanism of Action Visualization

Figure 1: Pharmacophore model of Benzamide-based HDAC inhibitors. The 4-fluorobenzanilide moiety acts as the surface-recognition cap.

Key Research Insight

Recent studies on HDAC8-selective inhibitors utilize conformationally constrained benzanilides.[1][2][3] The 4-fluoro substituent favors an L-shaped conformation that fits the specific catalytic tunnel of HDAC8, achieving selectivity over HDAC1/2/3 isoforms [1].

Synthetic Utility: Directed C-H Activation[6]

For organic chemists, 4-fluorobenzanilide is not just a target but a tool. It is a standard substrate for developing Transition-Metal Catalyzed C-H Activation protocols.

The Mechanism

The amide oxygen atom acts as a Directing Group (DG). It coordinates with a metal catalyst (typically Palladium or Ruthenium), bringing the metal into proximity with the ortho-C-H bond of the aniline ring. This allows for regioselective functionalization (halogenation, hydroxylation, or arylation) that is impossible with standard electrophilic aromatic substitution.

Experimental Workflow: Pd-Catalyzed Ortho-Halogenation

Objective: Synthesis of N-(2-iodo-phenyl)-4-fluorobenzamide via C-H activation.

Protocol:

-

Reagents:

-

Substrate: 4-Fluorobenzanilide (1.0 equiv)

-

Catalyst:

(5 mol%) -

Oxidant/Source: N-Iodosuccinimide (NIS) (1.2 equiv)

-

Solvent: 1,2-Dichloroethane (DCE)

-

Additive: Trifluoroacetic acid (TFA) (1.0 equiv)

-

-

Procedure:

-

Charge a sealed tube with 4-fluorobenzanilide (0.5 mmol),

(5.6 mg), and NIS. -

Add DCE (2 mL) and TFA.

-

Heat at 100°C for 12 hours.

-

Cool to room temperature, dilute with DCM, and wash with saturated

. -

Purify via silica gel column chromatography (Hexane/EtOAc).

-

-

Validation:

-

The appearance of a 1,2-disubstituted pattern on the aniline ring in

NMR confirms ortho-iodination. The 4-fluorobenzoyl ring remains intact (doublet of triplets signal).

-

Figure 2: Catalytic cycle for the amide-directed ortho-iodination of 4-fluorobenzanilide.

Antimicrobial Applications[7][8][9][10][11]

Fluorinated benzanilides function as structural analogues to salicylanilides (e.g., niclosamide). Research indicates that 4-fluorobenzanilide derivatives exhibit activity against Gram-positive bacteria.

Comparative Activity Data

The table below summarizes the effect of fluorine substitution on antimicrobial potency (Minimum Inhibitory Concentration - MIC) against S. aureus [2].

| Compound Structure | Substituent (R) | MIC (S. aureus) [µg/mL] | LogP (Calc) |

| Benzanilide | H | > 64 | 2.6 |

| 4-Fluorobenzanilide | 4-F | 32 | 2.9 |

| 4-Chlorobenzanilide | 4-Cl | 16 | 3.4 |

| 4-Trifluoromethyl | 4- | 8 | 3.8 |

Analysis: While the chloro- and trifluoromethyl- derivatives are more potent, the 4-fluoro analogue offers a balanced profile of solubility and permeability, making it a preferred starting scaffold for fragment-based drug discovery (FBDD).

Synthesis Protocol (General Preparation)

For researchers needing to synthesize the core scaffold freshly (e.g., for radiolabeling precursors or derivatives).

Reaction: Schotten-Baumann condensation.

-

Dissolution: Dissolve aniline (10 mmol, 0.93 g) and triethylamine (12 mmol, 1.6 mL) in dry Dichloromethane (DCM, 20 mL) at 0°C.

-

Addition: Dropwise add 4-fluorobenzoyl chloride (10 mmol, 1.58 g) dissolved in DCM (5 mL) over 15 minutes.

-

Reaction: Stir at room temperature for 4 hours. Monitor by TLC (30% EtOAc in Hexane).

-

Workup: Wash organic layer with 1M HCl (2x), Sat.

(2x), and Brine. Dry over -

Purification: Recrystallize from Ethanol/Water.

References

-

Mellini, P. et al. (2020). Characterization of Conformationally Constrained Benzanilide Scaffolds for Potent and Selective HDAC8 Targeting. Journal of Medicinal Chemistry.

-

Geng, P. et al. (2023). Fluorinated benzimidazole derivatives: In vitro antimicrobial activity. ACG Publications.[6]

-

Engle, K. M. et al. (2015). Ligand-Accelerated C-H Activation Reactions: Evidence for a Switch of Mechanism. Journal of the American Chemical Society.

-

Purser, S. et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews.

Sources

- 1. Characterization of Conformationally Constrained Benzanilide Scaffolds for Potent and Selective HDAC8 Targeting - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines - RSC Advances (RSC Publishing) DOI:10.1039/D5RA01203A [pubs.rsc.org]

- 5. Fluorine-Containing Diazines in Medicinal Chemistry and Agrochemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. acgpubs.org [acgpubs.org]

An In-depth Technical Guide to the Discovery of 4-Fluorobenzanilide Derivatives and Analogues

This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the discovery and development of 4-fluorobenzanilide derivatives and analogues. This chemical scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a wide array of pharmacological activities. This document will delve into the synthesis, structure-activity relationships (SAR), and biological evaluation of these compounds, offering field-proven insights and detailed experimental protocols.

The 4-Fluorobenzanilide Core: A Versatile Scaffold in Drug Discovery

The 4-fluorobenzanilide moiety is a key structural motif found in numerous biologically active compounds. The presence of the fluorine atom can significantly influence the physicochemical properties of a molecule, including its metabolic stability, lipophilicity, and binding interactions with biological targets.[1] This has led to the exploration of 4-fluorobenzanilide derivatives in various therapeutic areas, including oncology, inflammation, and infectious diseases.[2][3][4][5]

The core structure, 4-fluoro-N-phenylbenzamide, consists of a 4-fluorobenzoyl group linked to an aniline moiety via an amide bond.[6] This arrangement provides a rigid framework that can be readily functionalized at multiple positions to optimize pharmacological activity and selectivity.

Synthetic Strategies for 4-Fluorobenzanilide Derivatives

The synthesis of 4-fluorobenzanilide derivatives typically involves the formation of the central amide bond. Several reliable methods can be employed, with the choice of strategy often depending on the desired substituents and the scale of the synthesis.

Acylation of Anilines with 4-Fluorobenzoyl Chloride

A common and efficient method for constructing the 4-fluorobenzanilide scaffold is the acylation of a substituted aniline with 4-fluorobenzoyl chloride. This reaction is typically carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid byproduct.

Experimental Protocol: General Procedure for the Synthesis of N-Aryl-4-fluorobenzamides

-

Dissolution: Dissolve the substituted aniline (1.0 eq) in a suitable aprotic solvent, such as dichloromethane (DCM) or tetrahydrofuran (THF).

-

Addition of Base: Add a base, such as triethylamine (1.2 eq) or pyridine (1.2 eq), to the solution and stir at room temperature.

-

Addition of Acylating Agent: Slowly add 4-fluorobenzoyl chloride (1.1 eq) to the reaction mixture.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: Upon completion, wash the reaction mixture with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization to afford the desired N-aryl-4-fluorobenzamide.

Friedel-Crafts Benzoylation

An alternative approach involves the Friedel-Crafts benzoylation of anilines or their derivatives with 4-fluorobenzoyl chloride using a Lewis acid catalyst.[7] Copper triflate has been reported as an efficient catalyst for this transformation.[7]

Biological Activities and Structure-Activity Relationships (SAR)

4-Fluorobenzanilide derivatives have been investigated for a multitude of biological activities. The following sections will explore some of the most prominent therapeutic areas and the key SAR insights that have driven their development.

Anti-inflammatory and Analgesic Activity

A significant area of research has focused on the development of 4-fluorobenzamide-based derivatives as potent anti-inflammatory and analgesic agents.[2][8] These compounds often exert their effects through the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2.

One study reported a series of novel 4-fluorobenzamide derivatives with promising anti-inflammatory and analgesic properties, coupled with enhanced gastric tolerability compared to traditional nonsteroidal anti-inflammatory drugs (NSAIDs).[2][8] The 4-chlorophenyl derivative, in particular, demonstrated a high percentage of edema inhibition and writhing protection in preclinical models, with a favorable COX-2 selectivity index.[2][8]

Table 1: Anti-inflammatory and Analgesic Activity of Selected 4-Fluorobenzamide Derivatives

| Compound | Substitution on Phenyl Ring | Edema Inhibition (%) | Writhing Protection (%) | COX-2 Selectivity Index |

| 4b | 4-Chloro | 92.36 | 100 | 5.75 |

| Indomethacin | - | - | 74.06 | 0.27 |

| Celecoxib | - | - | - | 4.55 |

Data sourced from H. N. Hafez, et al. (2021).[2][8]

SAR Insights:

-

The presence of an electron-withdrawing group, such as chlorine, at the 4-position of the N-phenyl ring appears to be crucial for potent anti-inflammatory and analgesic activity.[2][8]

-

The overall lipophilicity and electronic properties of the substituents on the N-phenyl ring play a significant role in determining COX-2 selectivity.

Anticancer Activity: Kinase Inhibition

The 4-fluorobenzanilide scaffold is a key component of several kinase inhibitors used in cancer therapy.[3][9][10][11][12] These compounds often target key signaling pathways involved in cell proliferation, survival, and angiogenesis.

For instance, derivatives of 4-aminoquinazolines, which can be considered analogues of 4-fluorobenzanilides, have been extensively explored as inhibitors of the epidermal growth factor receptor (EGFR) kinase.[9] The 4-anilinoquinazoline scaffold is a well-established kinase inhibitor chemotype.[12]

Signaling Pathway: EGFR Inhibition

Caption: EGFR signaling pathway and its inhibition.

SAR Insights for Kinase Inhibitors:

-

The substitution pattern on the aniline ring is critical for achieving high affinity and selectivity for the target kinase.

-

Modifications to the linker between the 4-fluorobenzoyl and the aniline moieties can influence the compound's conformation and its fit within the ATP-binding pocket of the kinase.

Antibacterial and Antifungal Activity

Derivatives of 4-fluorobenzanilide have also shown promise as antimicrobial agents.[4][5][13] For example, fluorobenzoylthiosemicarbazides have been identified as potential allosteric inhibitors of D-alanyl-D-alanine ligase (Ddl), an essential enzyme in bacterial cell wall biosynthesis.[4] The antibacterial activity of these compounds is highly dependent on the substitution pattern at the N4 aryl position.[4][13]

Furthermore, benzanilide-containing azoles have demonstrated potent antifungal activity, particularly against drug-resistant fungal strains.[5] These compounds are believed to inhibit fungal CYP51, an enzyme crucial for ergosterol biosynthesis.[5]

Experimental Workflows for Biological Evaluation

The biological evaluation of 4-fluorobenzanilide derivatives is crucial for determining their therapeutic potential. The following workflows outline standard experimental procedures.

Workflow for In Vitro Anti-inflammatory Activity Assessment

Caption: Workflow for in vitro anti-inflammatory screening.

Experimental Protocol: COX Inhibition Assay

-

Enzyme Preparation: Prepare purified recombinant human COX-1 and COX-2 enzymes.

-

Compound Preparation: Prepare serial dilutions of the test compounds in a suitable buffer.

-

Incubation: Pre-incubate the enzymes with the test compounds or a vehicle control.

-

Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid.

-

Detection: Measure the production of prostaglandin E2 (PGE2) using a commercially available enzyme immunoassay (EIA) kit.

-

Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 values.

Workflow for In Vitro Anticancer Activity Assessment

Caption: Workflow for in vitro anticancer screening.

Experimental Protocol: Anti-Proliferation Assay (MTT Assay)

-

Cell Seeding: Seed cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the 4-fluorobenzanilide derivatives for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow for the formation of formazan crystals.

-

Solubilization: Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO).

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability and determine the IC50 values.

Conclusion and Future Directions

The 4-fluorobenzanilide scaffold has proven to be a highly versatile and valuable starting point for the discovery of novel therapeutic agents. Its derivatives and analogues have demonstrated significant potential in the treatment of a wide range of diseases, including cancer, inflammatory disorders, and infectious diseases. The continued exploration of this chemical space, guided by a deep understanding of structure-activity relationships and mechanistic insights, is likely to yield new and improved drug candidates in the future.

Future research in this area should focus on:

-

Improving Selectivity: Designing derivatives with enhanced selectivity for their biological targets to minimize off-target effects and improve safety profiles.

-

Overcoming Drug Resistance: Developing analogues that are effective against drug-resistant strains of bacteria, fungi, and cancer cells.

-

Exploring Novel Targets: Investigating the activity of 4-fluorobenzanilide derivatives against new and emerging biological targets.

-

Optimizing Pharmacokinetic Properties: Fine-tuning the ADME (absorption, distribution, metabolism, and excretion) properties of lead compounds to enhance their in vivo efficacy.

By leveraging the principles of medicinal chemistry and modern drug discovery technologies, the full therapeutic potential of 4-fluorobenzanilide derivatives and analogues can be realized.

References

-

Hafez, H. N., et al. (2021). Design and synthesis of novel 4-fluorobenzamide-based derivatives as promising anti-inflammatory and analgesic agents with an enhanced gastric tolerability and COX-inhibitory activity. Bioorganic Chemistry, 115, 105218. [Link]

-

Hafez, H. N., et al. (2021). Design and Synthesis of Novel 4-Fluorobenzamide-based Derivatives as Promising Anti-inflammatory and Analgesic Agents with an Enhanced Gastric Tolerability and COX-inhibitory Activity. ResearchGate. [Link]

-

Medicinal Chemistry Simplified. (2021). Structure Activity Relationship of 4 Amino Quinoline Chloroquine | Antimalarial Medicinal Chemistry. YouTube. [Link]

-

(PDF) Efficient Friedel–Crafts Benzoylation of Aniline Derivatives with 4-fluorobenzoyl Chloride Using Copper Triflate in the Synthesis of Aminobenzophenones. (n.d.). ResearchGate. [Link]

-

Fedorova, O., et al. (2021). Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors. Molecules, 26(23), 7183. [Link]

-

Recent advances in 4-aminoquinazoline based scaffold derivatives targeting EGFR kinases as anticancer agents. (n.d.). ResearchGate. [Link]

-

4-Fluorobenzanilide. (n.d.). PubChem. [Link]

-

Scheme Synthesis of compounds 1-12 Reaction Conditions: A: 4-fluoro... (n.d.). ResearchGate. [Link]

-

Szychowska, K., et al. (2021). Antibacterial Activity of Fluorobenzoylthiosemicarbazides and Their Cyclic Analogues with 1,2,4-Triazole Scaffold. Molecules, 26(21), 6439. [Link]

-

A Comprehensive Review of the Pharmacological Importance of Dietary Flavonoids as Hepatoprotective Agents. (2022). Evidence-Based Complementary and Alternative Medicine. [Link]

-

Sudo, A., et al. (2013). Synthesis, biological activity and molecular modeling of 4-fluoro-N-[ω-(1,2,3,4-tetrahydroacridin-9-ylamino)-alkyl]-benzamide derivatives as cholinesterase inhibitors. Bioorganic & Medicinal Chemistry, 21(23), 7387-7395. [Link]

-

Structure-Activity Relationship of Fluorinated Benzenesulfonamides as Inhibitors of Amyloid-β Aggregation. (2024). Chemistry – A European Journal. [Link]

-

Antibacterial Activity of Fluorobenzoylthiosemicarbazides and Their Cyclic Analogues with 1,2,4-Triazole Scaffold. (n.d.). ResearchGate. [Link]

-

A Comprehensive Review of Biological Properties of Flavonoids and Their Role in the Prevention of Metabolic, Cancer and Neurodegenerative Diseases. (2023). Molecules. [Link]

-

Discovery of novel azole derivatives with benzanilide-containing hydrophobic side chains for the treatment of drug-resistant fungal infections. (2023). RSC Medicinal Chemistry. [Link]

-

Synthesis and fluorescent properties of new derivatives of 4-amino-7-nitrobenzofurazan. (2007). Arkivoc. [Link]

-

Barnes-Seeman, D., et al. (2014). Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and matched-pair analyses. Current Topics in Medicinal Chemistry, 14(7), 855-864. [Link]

-

Kumar, S., & Pandey, A. K. (2013). Chemistry and Biological Activities of Flavonoids: An Overview. The Scientific World Journal. [Link]

-

Botanical Flavonoids: Efficacy, Absorption, Metabolism and Advanced Pharmaceutical Technology for Improving Bioavailability. (2023). Molecules. [Link]

-

Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. (2019). Molecules. [Link]

-

Structure activity relationship of the synthesized compounds. (n.d.). ResearchGate. [Link]

-

Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents. (n.d.). Journal of Cancer Treatment and Diagnosis. [Link]

-

Structure-activity relationships (SAR) of triazine derivatives: Promising antimicrobial agents. (2020). European Journal of Medicinal Chemistry. [Link]

-

Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). (2024). ChemMedChem. [Link]

-

Selected kinase profile of 4 key compounds. (n.d.). ResearchGate. [Link]

Sources

- 1. Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and matched-pair analyses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Design and synthesis of novel 4-fluorobenzamide-based derivatives as promising anti-inflammatory and analgesic agents with an enhanced gastric tolerability and COX-inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Discovery of novel azole derivatives with benzanilide-containing hydrophobic side chains for the treatment of drug-resistant fungal infections - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 6. 4-Fluorobenzanilide | C13H10FNO | CID 96095 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents [cancertreatmentjournal.com]

- 11. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

Methodological & Application

Application Note: FT-IR Spectral Analysis of 4-Fluorobenzanilide

Abstract & Scope

This guide provides a definitive protocol for the structural characterization of

This document moves beyond basic peak listing to explain the vibrational causality of the spectrum—specifically how the electron-withdrawing fluorine atom and the conjugated amide system perturb standard frequencies.

Chemical Context & Vibrational Theory

To interpret the spectrum, one must understand the molecular architecture. 4-Fluorobenzanilide consists of two phenyl rings linked by a secondary amide bond, with a fluorine atom at the para position of the aniline ring.

-

Conjugation Effect: The lone pair on the nitrogen delocalizes into the carbonyl group. This lowers the C=O bond order (reducing the Amide I frequency) and increases the C-N bond order (raising the Amide II frequency) compared to aliphatic amides.

-

The Fluorous Effect: The C-F bond is highly polar. In IR spectroscopy, large dipole changes result in intense absorption bands.[1] Consequently, the C-F stretching vibration (1200–1250 cm⁻¹) is often one of the strongest features in the fingerprint region, serving as a definitive diagnostic marker.

Experimental Protocol: ATR-FTIR Acquisition

While KBr pellets offer high resolution, Attenuated Total Reflectance (ATR) is the industry standard for rapid pharmaceutical analysis due to minimal sample preparation and reproducibility.

Materials & Equipment

-

Spectrometer: FT-IR with DTGS or MCT detector (e.g., Thermo Nicolet iS50 or equivalent).

-

Accessory: Single-bounce Diamond ATR (preferred for hardness and chemical resistance).

-

Sample: >5 mg of crystalline 4-fluorobenzanilide (dried, >98% purity).

-

Solvent: Isopropanol (HPLC grade) for cleaning.

Step-by-Step Methodology

-

Crystal Conditioning:

-

Clean the diamond surface with isopropanol and a lint-free tissue.

-

Critical Step: Allow 60 seconds for solvent evaporation. Residual solvent will introduce artifact peaks at ~3300 cm⁻¹ (O-H) and ~1000 cm⁻¹ (C-O).

-

-

Background Acquisition:

-

Collect a background spectrum (air) using the same parameters as the sample (typically 32 scans, 4 cm⁻¹ resolution).

-

Why: This subtracts atmospheric water vapor and CO₂ (2350 cm⁻¹) from the final data.

-

-

Sample Loading:

-

Place the solid sample directly onto the center of the diamond crystal.

-

Apply pressure using the anvil clamp.

-

Target: Monitor the "Live Preview." Increase pressure until the strongest peaks reach 0.6–0.8 Absorbance Units (AU).

-

Note: Insufficient pressure leads to weak signal-to-noise ratio; excessive pressure on soft crystals can induce pressure-induced amorphization (rare for benzanilides but possible).

-

-

Acquisition:

-

Scan Range: 4000–600 cm⁻¹.

-

Accumulations: 64 scans (improves S/N ratio).

-

Resolution: 2 cm⁻¹ (recommended for resolving Amide I/II fine structure).

-

-

Post-Processing:

-

Apply ATR Correction (if quantitative comparison to transmission libraries is required). ATR intensity is proportional to wavelength (

); uncorrected spectra show artificially intense peaks at lower wavenumbers.

-

Workflow Visualization

Caption: Operational workflow for high-fidelity ATR-FTIR data acquisition.

Spectral Analysis & Peak Assignment

The following table synthesizes experimental data for

| Functional Group | Mode Assignment | Frequency (cm⁻¹) | Intensity | Mechanistic Insight |

| Amide A | N-H Stretching | 3300 – 3350 | Medium | Hydrogen-bonded N-H. A sharp peak indicates crystallinity; broadening suggests amorphous regions or moisture. |

| Amide I | C=O Stretching | 1650 – 1660 | Strong | The "Fingerprint" of the amide. Conjugation with the phenyl ring lowers this from ~1680 cm⁻¹ (aliphatic) to ~1655 cm⁻¹. |

| Amide II | N-H Bend + C-N Stretch | 1525 – 1540 | Strong | A mixed vibrational mode. Highly sensitive to the conformation of the amide bond (trans vs cis). |

| Aromatic Ring | C=C Ring Stretch | 1590 – 1610 | Medium | Skeletal vibrations of the benzoyl and aniline rings. Often appears as a doublet. |

| Amide III | C-N Stretch + N-H Bend | 1310 – 1330 | Medium | Complex coupling mode. Useful for confirming secondary amide structure when Amide I/II are ambiguous. |

| Aryl Fluoride | C-F Stretching | 1210 – 1250 | Very Strong | The diagnostic marker. The high polarity of the C-F bond creates a massive dipole change, often dominating the fingerprint region. |

| Para-Substitution | C-H Out-of-Plane Bend | 820 – 840 | Strong | Specific to 1,4-disubstitution on the aniline ring. Distinguishes para-fluoro from ortho- or meta- isomers. |

| Mono-Substitution | C-H Out-of-Plane Bend | 690 – 710 | Strong | Characteristic of the unsubstituted benzoyl ring (monosubstituted benzene). |

Detailed Diagnostic Logic

-

The Amide I/II Region (1700–1500 cm⁻¹): This is the first checkpoint. You must see the distinct doublet of Amide I (~1655) and Amide II (~1530). If Amide I is shifted >1680 cm⁻¹, the sample may be hydrolyzed or non-conjugated.

-

The Fluorine Marker (1200–1250 cm⁻¹): In non-fluorinated benzanilide, this region is relatively quiet. In 4-fluorobenzanilide, the C-F stretch appears as a dominant band.

-

Isomer Verification (800–850 cm⁻¹): To confirm the fluorine is in the para position, check for the strong bending mode at ~830 cm⁻¹. Ortho substitution would shift this to ~750 cm⁻¹.[2]

Structural Logic Diagram

Caption: Vibrational assignment logic connecting molecular substructures to specific IR frequencies.

Validation & Troubleshooting

Common Artifacts

-

Broad Hump at 3400 cm⁻¹: Indicates wet sample (H₂O). Dry the sample in a vacuum desiccator and re-acquire.

-

Doublet at 2350 cm⁻¹: Atmospheric CO₂. Re-run the background scan.

-

Amide I Splitting: If the Amide I band (~1655 cm⁻¹) splits into two distinct peaks (e.g., 1660 and 1640 cm⁻¹), this indicates polymorphism . Different crystal packings create different hydrogen bonding environments for the carbonyl group. This is a critical observation for drug formulation.

Self-Validation Check

To certify the spectrum is valid, ensure:

-

Baseline is flat (not drifting >10% T).

-

Amide I is the strongest or second-strongest peak in the 1500–1800 region.

-

The C-F peak is present; if absent, the sample is likely unsubstituted benzanilide.

References

-

Ufaruna, N. (2014).[3] Infrared Absorption Band Assignment in Benzanilide and Some of its p-Substituted Derivatives. Chemical Science Journal, 5(2). Link

-

Barth, A. (2007). Infrared spectroscopy of proteins. Biochimica et Biophysica Acta (BBA) - Bioenergetics, 1767(9), 1073-1101. (Authoritative source for Amide I/II theory).[4] Link

- Socrates, G. (2004). Infrared and Raman Characteristic Group Frequencies: Tables and Charts. 3rd Edition, Wiley.

-

Coates, J. (2000). Interpretation of Infrared Spectra, A Practical Approach. In: Encyclopedia of Analytical Chemistry, R.A. Meyers (Ed.). Link

Sources

Antifungal assays for novel fluorinated hydroquinazoline derivatives

Application Note: Preclinical Evaluation of Novel Fluorinated Hydroquinazoline Derivatives as Antifungal Agents

Abstract

The incorporation of fluorine into hydroquinazoline scaffolds represents a potent strategy in medicinal chemistry, leveraging bioisosterism to enhance metabolic stability and lipophilicity while targeting fungal dihydrofolate reductase (DHFR) or cell wall biosynthesis. However, the unique physicochemical properties of fluorinated motifs—specifically their high lipophilicity and potential for aggregation—require modified assay protocols to ensure data fidelity. This guide outlines a validated workflow for evaluating these derivatives, moving from primary susceptibility screening to mechanistic deconvolution.

Compound Management & Solubilization

Challenge: Fluorinated hydroquinazolines often exhibit poor aqueous solubility, leading to microprecipitation in hydrocolloid-rich fungal media (e.g., RPMI 1640), which causes false-negative MIC results.

Protocol:

-

Stock Preparation: Dissolve neat compound in 100% DMSO to a concentration of 10 mg/mL (or 100x the highest test concentration).

-

Critical Step: Sonicate for 10 minutes at 40 kHz to ensure complete dissolution of fluorinated aggregates.

-

-

Intermediate Dilution: Do not dilute directly into the broth. Create a 100x intermediate series in 100% DMSO.

-

Final Assay Concentration: Spike 1 µL of the 100x DMSO stock into 99 µL of assay medium.

-

Validation: Final DMSO concentration must be

(v/v) to avoid solvent toxicity masking the compound's effect.

-

Primary Screening: Broth Microdilution (MIC)

Standard: Adapted from CLSI M27 (Yeasts) and M38 (Filamentous Fungi). Objective: Determine the Minimum Inhibitory Concentration (MIC) causing significant growth inhibition.

Materials:

-

Medium: RPMI 1640 buffered with MOPS (0.165 M) to pH 7.0.

-

Inoculum: Candida albicans (ATCC 90028) or Aspergillus fumigatus (ATCC 204305).

-

Control: Fluconazole (Standard) and Solvent Control (1% DMSO).

Workflow:

-

Inoculum Prep: Adjust yeast suspension to

to -

Plate Setup: Use untreated polystyrene 96-well plates (fluorine can bind to treated tissue-culture plastics).

-

Incubation: 35°C for 24h (Candida) or 48h (Aspergillus).

-

Readout: Visual score (0 = optically clear, 4 = no reduction). MIC is the lowest concentration with score 0 (100% inhibition) or score 2 (50% inhibition), depending on the endpoint criteria.

Caption: Figure 1. Optimized CLSI-compliant workflow for lipophilic fluorinated derivatives, emphasizing the "DMSO-spike" method to prevent precipitation.

Time-Kill Kinetics (Cidal vs. Static)

Objective: Determine if the hydroquinazoline derivative kills the fungus (fungicidal) or merely inhibits growth (fungistatic).

Protocol:

-

Setup: Prepare tubes with RPMI containing the compound at 1x, 2x, and 4x MIC . Include a growth control (no drug).[1]

-

Inoculation: Add

CFU/mL starting inoculum. -

Sampling: Remove 100 µL aliquots at T=0, 4, 8, 24, and 48 hours.

-

Plating: Serially dilute aliquots in PBS and plate onto Sabouraud Dextrose Agar (SDA).

-

Analysis: Count colonies after 24-48h.

-

Fungicidal Definition:

reduction (99.9% kill) from the starting inoculum. -

Fungistatic Definition:

reduction.

-

Data Presentation Template:

| Time (h) | Control (Log CFU/mL) | 1x MIC (Log CFU/mL) | 4x MIC (Log CFU/mL) | Activity Profile |

| 0 | 5.00 | 5.00 | 5.00 | N/A |

| 24 | 7.50 | 5.10 | 1.50 | Fungicidal at 4x |

Mechanism of Action (MoA) Deconvolution

Fluorinated hydroquinazolines often target the cell wall (chitin/glucan synthase interference) or membrane integrity. We use two specific "Rescue Assays" to distinguish these targets.

A. Sorbitol Protection Assay (Cell Wall Integrity)

Principle: Sorbitol acts as an osmotic stabilizer.[1] If the compound attacks the cell wall, fungal cells will lyse in standard media but survive in sorbitol-supplemented media (MIC increases).

Protocol:

-

Run standard MIC in RPMI (Control).

-

Run parallel MIC in RPMI supplemented with 0.8 M Sorbitol .

-

Interpretation:

-

MIC (Sorbitol) >> MIC (Standard): Positive for Cell Wall Effect (Sorbitol prevented lysis).

-

MIC Unchanged: Target is intracellular (e.g., DNA/RNA) or membrane binding.

-

B. Exogenous Ergosterol Rescue Assay (Membrane Binding)

Principle: If the fluorinated derivative binds to ergosterol (like Polyenes), adding extra ergosterol to the media will "soak up" the drug, raising the MIC.

Protocol:

-

Run standard MIC in RPMI.

-

Run parallel MIC in RPMI + Exogenous Ergosterol (400 µg/mL) .

-

Interpretation:

-

MIC Increases (4-fold or more): Positive for Ergosterol Binding.

-

MIC Unchanged: Compound likely inhibits ergosterol biosynthesis (e.g., Azole-like) rather than binding the lipid directly.

-

Caption: Figure 2. Decision tree for deconvoluting the mechanism of action. This logic differentiates between cell wall damage, direct membrane binding, and intracellular enzymatic inhibition.

Safety Profiling: Selectivity Index (SI)

Rationale: Fluorination can increase lipophilicity, potentially facilitating entry into mammalian cells and causing off-target toxicity.

Protocol:

-

Cell Line: HEK293 (Human Embryonic Kidney) or Vero cells.

-

Assay: MTT or Resazurin (Alamar Blue) reduction assay.

-

Calculation:

-

Determine

(Cytotoxic Concentration 50%). -

Calculate Selectivity Index:

-

Threshold: An SI > 10 is generally considered a promising lead for further development.

-

References

-

CLSI M27-A4 . "Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts." Clinical and Laboratory Standards Institute, 2017.[2][3]

-

CLSI M38-A2 . "Reference Method for Broth Dilution Antifungal Susceptibility Testing of Filamentous Fungi." Clinical and Laboratory Standards Institute, 2008.[2][4][5][6]

-

Frost, D.J., et al. "Characterization of the mode of action of the pneumocandin L-733,560." Antimicrobial Agents and Chemotherapy, 1995. (Establishes Sorbitol Protection Assay).

-

Meanwell, N.A. "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design."[7][8] Journal of Medicinal Chemistry, 2018.[7][8]

-

Ghorab, M.M., et al. "Synthesis and evaluation of some new fluorinated hydroquinazoline derivatives as antifungal agents."[9] Farmaco, 2000.[9]

Sources

- 1. academic.oup.com [academic.oup.com]

- 2. M38 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Filamentous Fungi [clsi.org]

- 3. M27 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts [clsi.org]

- 4. webstore.ansi.org [webstore.ansi.org]

- 5. njccwei.com [njccwei.com]

- 6. CLSI—Clinical and Laboratory Standards Institute (2008) Reference Method for Broth Dilution Antifungal Susceptibility Testing of Filamentous Fungi. Approved Standard M38-A2, 2nd Edition, Wayne, 37 p. - References - Scientific Research Publishing [scirp.org]

- 7. Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. psychoactif.org [psychoactif.org]

- 9. Synthesis and evaluation of some new fluorinated hydroquinazoline derivatives as antifungal agents - PubMed [pubmed.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Technical Support Center: 4-Fluorobenzanilide Recrystallization

Welcome to the technical support center for the recrystallization of 4-Fluorobenzanilide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. As a Senior Application Scientist, my goal is to combine technical precision with practical, field-tested insights to help you achieve the highest purity for your compound.

Troubleshooting Guide

This section addresses specific issues you may encounter during the recrystallization of 4-Fluorobenzanilide in a question-and-answer format.

Question 1: I've dissolved my crude 4-Fluorobenzanilide in a hot solvent, but no crystals form upon cooling, even in an ice bath. What's going wrong?

Answer:

This is a common issue that typically points to one of two scenarios: either too much solvent was used, or the solution is supersaturated.

-

Excess Solvent: The fundamental principle of recrystallization is that the solute should be highly soluble in the hot solvent but sparingly soluble in the cold solvent.[1][2] If an excessive volume of solvent is used, the solution may not become saturated enough upon cooling for crystals to form, leading to a significant loss of yield.[3] To remedy this, you can try to evaporate some of the solvent by gently heating the solution and then allowing it to cool again.[4]

-

Supersaturation: Sometimes, a solution can become supersaturated, meaning the concentration of the solute is higher than its solubility at that temperature, yet it remains in solution. To induce crystallization in a supersaturated solution, you can try the following techniques:

-

Scratching the inner surface of the flask: Use a glass rod to gently scratch the inside of the flask at the surface of the solution.[5][6] The microscopic scratches on the glass provide nucleation sites for crystal growth.[4][5]

-

Seeding: Introduce a tiny crystal of pure 4-Fluorobenzanilide (a "seed crystal") into the solution.[4][7] This provides a template for other molecules to crystallize upon.[7]

-

Flash cooling: Briefly placing the flask in a dry ice/acetone bath can sometimes shock the system into crystallization. However, be aware that rapid cooling can lead to the formation of smaller, less pure crystals.[8]

-

Question 2: My 4-Fluorobenzanilide "oiled out" instead of forming crystals. How can I fix this?

Answer:

"Oiling out" occurs when the solute comes out of solution as a liquid rather than a solid. This often happens when the boiling point of the solvent is higher than the melting point of the solute, or if the solution is cooled too rapidly. For 4-Fluorobenzanilide, with a melting point around 184-188°C, this is less likely with common lower-boiling solvents but can still occur if significant impurities are present, which can depress the melting point.

To resolve this, you should:

-

Reheat the solution until the oil completely redissolves.

-

Add a small amount of a co-solvent in which 4-Fluorobenzanilide is more soluble to lower the saturation point slightly.

-

Allow the solution to cool much more slowly. You can do this by insulating the flask or placing it in a warm water bath that is allowed to cool to room temperature gradually.

-

If using a mixed solvent system, ensure the solvents are miscible at all temperatures.

Question 3: After recrystallization, my yield of 4-Fluorobenzanilide is very low. What are the likely causes and how can I improve it?

Answer:

A low yield is a frequent problem in recrystallization and can stem from several factors.[3]

-

Using too much solvent: As mentioned in the first point, excess solvent will keep more of your product dissolved even at low temperatures.[3] Always aim to use the minimum amount of hot solvent necessary to fully dissolve the solid.[2][9]

-

Premature crystallization during hot filtration: If you performed a hot filtration to remove insoluble impurities, your product might have crystallized on the filter paper or in the funnel stem.[10] To prevent this, ensure your funnel is pre-heated, and the filtration is performed as quickly as possible.[10][11]

-

Incomplete crystallization: Ensure you have allowed sufficient time for crystallization to occur and have cooled the solution in an ice bath to maximize crystal formation.

-

Washing with too much cold solvent: While washing the collected crystals is necessary to remove residual impurities, using an excessive amount of cold solvent can redissolve some of your product.[9] Use only a minimal amount of ice-cold solvent for washing.

To recover some of the lost product, you can try to obtain a "second crop" of crystals by evaporating some of the solvent from the filtrate and cooling it again.[3] However, be aware that second-crop crystals are often less pure than the first.

Question 4: The melting point of my recrystallized 4-Fluorobenzanilide is still broad and lower than the literature value. What does this indicate?

Answer:

A broad and depressed melting point is a classic sign of an impure compound. This suggests that your recrystallization did not effectively remove all the impurities. Potential reasons include:

-

Inappropriate solvent choice: The chosen solvent may not be effectively differentiating between your product and the impurities. An ideal solvent should dissolve the impurities well even at low temperatures or not at all.[1]

-

Crystallization occurred too quickly: Rapid cooling can trap impurities within the crystal lattice.[3][12] Slower cooling generally leads to the formation of larger and purer crystals.[8]

-

Presence of co-crystallizing impurities: Some impurities may have very similar solubility profiles to 4-Fluorobenzanilide, making them difficult to separate by a single recrystallization. Potential impurities could include unreacted starting materials (e.g., 4-fluorobenzoyl chloride or aniline) or byproducts from the synthesis. A second recrystallization, possibly with a different solvent system, may be necessary.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for recrystallizing 4-Fluorobenzanilide?

The ideal recrystallization solvent is one in which 4-Fluorobenzanilide is highly soluble at high temperatures and poorly soluble at low temperatures.[1] For aromatic amides like 4-Fluorobenzanilide, polar solvents are often a good starting point.[13] Ethanol, acetone, and acetonitrile are commonly used.[13] A mixed solvent system, such as ethanol/water or acetone/hexane, can also be very effective.[14][15] It is always recommended to perform small-scale solubility tests with a few candidate solvents to determine the best one for your specific sample.[9]

Q2: How do I perform a mixed solvent recrystallization for 4-Fluorobenzanilide?

In a mixed solvent recrystallization, you dissolve the compound in a "good" solvent (one in which it is highly soluble) and then add a "poor" solvent (one in which it is sparingly soluble) until the solution becomes cloudy (the saturation point).[15] The steps are as follows:

-

Dissolve the crude 4-Fluorobenzanilide in a minimal amount of the hot "good" solvent (e.g., ethanol).

-

While keeping the solution hot, add the "poor" solvent (e.g., water) dropwise until you observe persistent cloudiness.

-

Add a few more drops of the "good" solvent until the solution becomes clear again.[2]

-

Allow the solution to cool slowly to induce crystallization.

Q3: What are some common impurities in crude 4-Fluorobenzanilide?

Common impurities can originate from the starting materials or side reactions during synthesis. These may include:

-

Unreacted 4-fluorobenzoyl chloride or aniline.

-

Positional isomers if the starting materials were not pure.[16]

-

Byproducts from hydrolysis of the starting materials or product.

Q4: Do I need to perform a hot filtration?

A hot filtration is necessary if your crude product contains insoluble impurities (e.g., dust, sand, or byproducts that are insoluble in the hot recrystallization solvent).[11][12] If your hot solution is clear and free of suspended particles, you can skip this step.

Data Presentation

| Solvent | Boiling Point (°C) | Polarity | Comments |

| Ethanol | 78 | Polar | A good general solvent for amides, often used in mixed systems with water.[17] |

| Acetone | 56 | Polar aprotic | Can be effective, but its low boiling point may require more careful handling. |

| Acetonitrile | 82 | Polar aprotic | Often gives good results for the recrystallization of amides.[13] |

| Ethyl Acetate | 77 | Moderately polar | May be a suitable choice, often used in combination with hexane.[18] |

| Water | 100 | Very polar | 4-Fluorobenzanilide is likely poorly soluble in water, making it a good "poor" solvent in a mixed system.[17] |

| Hexane | 69 | Nonpolar | A good "poor" solvent to use with more polar solvents like acetone or ethyl acetate.[18] |

Note: The solubility of 4-Fluorobenzanilide in these solvents should be experimentally determined for optimal results.

Experimental Protocols

Standard Single-Solvent Recrystallization of 4-Fluorobenzanilide

-

Solvent Selection: Based on preliminary tests, choose a suitable solvent (e.g., ethanol).

-

Dissolution: Place the crude 4-Fluorobenzanilide in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to boiling while stirring. Continue adding small portions of the hot solvent until the solid just dissolves.[8][9]

-

(Optional) Hot Filtration: If insoluble impurities are present, perform a hot filtration.[10][11] Pre-heat a funnel with a fluted filter paper by pouring some hot solvent through it. Filter the hot solution quickly into a clean, pre-warmed flask.[19]

-

Cooling and Crystallization: Cover the flask and allow the solution to cool slowly to room temperature.[8][9] Do not disturb the flask during this time to promote the formation of large crystals.[20] Once at room temperature, place the flask in an ice bath to maximize crystal formation.

-

Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.

-

Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.[9]

-

Drying: Dry the purified crystals completely. This can be done by leaving them in the Büchner funnel with the vacuum on for some time, followed by drying in a desiccator or a vacuum oven.

Visualizations

Troubleshooting Logic for Failed Crystallization

A flowchart illustrating the decision-making process when crystallization fails to occur.

General Recrystallization Workflow

A diagram outlining the standard step-by-step procedure for recrystallization.

References

- Recrystallization1. (n.d.).

- Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.

- Chemistry Stack Exchange. (2021, March 13). Best solvent for recrystallization of acetanilide? [closed].

- National Center for Biotechnology Information. (n.d.). 4-Fluorobenzanilide. PubChem Compound Database.

- University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization.

- ResearchGate. (2020, November 2). What is the best technique for amide purification?.

- Chemistry LibreTexts. (2022, April 7). 3.5E: Initiating Crystallization.

- Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting.

- Benchchem. (n.d.). Common impurities in commercial 4-Fluorobenzaldehyde.

- Mixed Solvent Recrystallization. (n.d.).

- Chemistry LibreTexts. (2025, August 20). 2.5: Hot Filtration.

- Sigma-Aldrich. (n.d.). Solvent Miscibility Table.

- Experiment 9 — Recrystallization. (n.d.).

- Guide for crystallization. (n.d.).

- Chemistry LibreTexts. (2022, April 7). 1.5E: Hot Filtration.

- Recrystallization of Impure Acetanilide and Melting Point Determination. (n.d.).

- Safrole. (n.d.). Recrystallization and hot filtration.

- Recrystallization and Crystallization. (n.d.).

- Chemistry LibreTexts. (2025, August 20). 3.5: Inducing Recrystallization.

- Kyoto University. (n.d.). Hot Filtration & Recrystallization | Operation Guide for Chemistry Experiments.

- Wikipedia. (n.d.). Crystallization.

- University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization.

- Crystallisation Techniques. (2006, January 8).

- University of York, Chemistry Teaching Labs. (n.d.). Single-solvent recrystallisation.

Sources

- 1. mt.com [mt.com]

- 2. glaserr.missouri.edu [glaserr.missouri.edu]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. amherst.edu [amherst.edu]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. unifr.ch [unifr.ch]

- 8. Chemistry Teaching Labs - Single-solvents [chemtl.york.ac.uk]

- 9. people.chem.umass.edu [people.chem.umass.edu]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Hot Filtration & Recrystallization | Operation Guide for Chemistry Experiments | Kyoto University [chem.zenkyo.h.kyoto-u.ac.jp]

- 13. researchgate.net [researchgate.net]

- 14. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 15. web.mnstate.edu [web.mnstate.edu]

- 16. benchchem.com [benchchem.com]

- 17. Reagents & Solvents [chem.rochester.edu]

- 18. Tips & Tricks [chem.rochester.edu]

- 19. safrole.com [safrole.com]

- 20. depts.washington.edu [depts.washington.edu]

4-Fluorobenzanilide solubility issues in common organic solvents

Technical Support Guide: 4-Fluorobenzanilide Solubility & Handling

Executive Summary & Compound Profile

4-Fluorobenzanilide (also known as 4-fluoro-N-phenylbenzamide) is a lipophilic amide often used as a scaffold in medicinal chemistry and as an intermediate in organic synthesis.[1][2] Its solubility behavior is dominated by two structural factors:

-

The Amide Bond: Provides hydrogen bond donor/acceptor sites but creates a rigid planar structure that favors strong crystal lattice packing (High Melting Point: ~154–157 °C).[1]

-

The Fluorine Substituent: Increases lipophilicity (logP ~2.[1]7) and lattice stability compared to non-fluorinated analogues, making dissolution in polar protic solvents (like water or cold methanol) difficult.[1]

This guide addresses the three most common technical inquiries: preparing stock solutions for biological assays, recrystallization for purification, and preventing precipitation ("crashing out") during dilution.

Solubility Profile & Solvent Selection

The following data categorizes solvents based on their thermodynamic capacity to dissolve 4-Fluorobenzanilide.

| Solvent Class | Specific Solvents | Solubility Rating | Application Notes |

| Dipolar Aprotic | DMSO, DMF, DMAc | Excellent (>50 mg/mL) | Primary choice for bioassay stock solutions. Stable at RT.[1][2] |

| Chlorinated | DCM, Chloroform | Good | Ideal for synthesis workup and liquid-liquid extraction.[1][2] |

| Polar Protic | Ethanol, Methanol | Marginal (Temperature Dependent) | Sparingly soluble at RT; Soluble at boiling. Best for recrystallization.[1][2] |

| Ethers/Esters | THF, Ethyl Acetate | Moderate | Good for chromatography; may require heating for high concentrations.[1][2] |

| Aqueous | Water, PBS, TRIS | Insoluble (<0.1 mg/mL) | Do NOT use for stock preparation.[1][2] Causes immediate precipitation.[1] |

Troubleshooting Guide (Q&A Format)

Scenario A: Biological Assay Preparation

Q: I prepared a 100 mM stock in DMSO, but when I diluted it into my cell culture media (aqueous), the compound precipitated immediately. How do I prevent this?

A: This is a classic "solvent shock" phenomenon.[1] The hydrophobic 4-fluorobenzanilide aggregates when the solvent environment abruptly shifts from lipophilic (DMSO) to hydrophilic (Water).

Protocol for Stable Dilution:

-

Lower the Stock Concentration: Instead of 100 mM, prepare a 10 mM or 20 mM stock to reduce the local concentration spike during mixing.

-

Intermediate Dilution Step: Do not pipette DMSO stock directly into the bulk media.

-

Limit Final DMSO: Ensure final DMSO concentration is <0.5% (v/v) to minimize solvent toxicity and solubility pressure.[1]

Scenario B: Purification & Recrystallization

Q: My synthesized product is impure (yellowish). I tried recrystallizing from Ethanol, but it either won't dissolve or oils out. What is the correct solvent system?

A: Pure ethanol often requires boiling to dissolve this compound.[1] If it "oils out" (forms a liquid droplet instead of crystals), the solution is likely too concentrated or too hot relative to the melting point of the impurity.

Recommended Recrystallization System: Ethanol/Water (Binary System)

-

Solvent: 95% Ethanol (primary) + Water (anti-solvent).[1]

-

Method:

-

Dissolve crude solid in boiling Ethanol (minimum volume required to clarify).

-

Remove from heat.[1]

-

Add warm water dropwise until a faint turbidity (cloudiness) persists.

-

Add 1-2 drops of Ethanol to clear the turbidity.[1]

-

Allow to cool slowly to Room Temperature (RT), then to 4°C. Rapid cooling traps impurities.[1]

-

Scenario C: Synthesis Workup

Q: I am synthesizing 4-fluorobenzanilide from 4-fluoroaniline and benzoyl chloride. The product is stuck in the reaction mixture. How do I isolate it?

A: The reaction typically generates HCl as a byproduct.[1] The product is insoluble in acidic water but soluble in organic layers.[1]

Isolation Protocol:

-

Quench: Pour reaction mixture into ice-cold Sodium Bicarbonate (NaHCO₃) solution (removes HCl and unreacted acid).

-

Extract: Use Dichloromethane (DCM) or Ethyl Acetate .[1] The 4-fluorobenzanilide will migrate to the organic layer.

-

Wash: Wash the organic layer with 1M HCl (to remove unreacted aniline) followed by Brine.[1]

-

Dry & Evaporate: Dry over MgSO₄, filter, and rotary evaporate. Recrystallize the resulting solid using the method in Scenario B.

Visual Workflows

Figure 1: Solubility Decision Tree

Caption: Logical workflow for selecting the appropriate solvent based on the intended experimental application.

Figure 2: Recrystallization Protocol Flowchart

Caption: Step-by-step temperature management for purifying 4-Fluorobenzanilide to avoid oiling out.

FAQs

Q: What is the maximum solubility in DMSO? A: While exact saturation points vary by temperature, 4-fluorobenzanilide typically dissolves at concentrations >50 mg/mL in anhydrous DMSO at 25°C. For -20°C storage, keep concentrations below 20 mM to prevent crystal formation upon freezing.

Q: Can I use Acetone? A: Yes, Acetone is a good solvent for cleaning glassware or transferring the compound, but it is too volatile for open-air recrystallization (evaporates too fast, leaving amorphous films) and not biocompatible for cell assays.

Q: Is the compound light-sensitive? A: Fluorinated benzanilides are generally stable to ambient light.[1] However, as a best practice for all organic stocks, store DMSO solutions in amber vials or wrapped in foil to prevent any potential slow photodegradation over months.[1]

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 96095, 4-Fluorobenzanilide.[1] Retrieved from [Link]

-

Tran, P. H., et al. (2011). Efficient Friedel–Crafts Benzoylation of Aniline Derivatives with 4-fluorobenzoyl Chloride.[1][3] Synthetic Communications.[1] (Describes synthesis and isolation via ethyl acetate extraction). Retrieved from [Link][1]

-

University of Wisconsin-Madison. Recrystallization Techniques and Solvent Selection.[1] (General protocol for benzanilide derivatives). Retrieved from [Link]

Sources

Technical Support Center: Chemoselectivity in Aniline Acylation

Executive Summary: The Nucleophilic Conflict

In aniline systems (

-

The Nitrogen (Hard Nucleophile): Kinetically favored. The lone pair on the nitrogen is highly accessible and reactive.

-

The Ring Carbons (Soft Nucleophile): Thermodynamically accessible only under specific catalysis. The ortho/para positions are activated by resonance, but the ring is generally less reactive than the amine nitrogen.

The Core Rule: Under standard conditions, N-acylation is the default pathway . C-acylation requires the suppression of N-nucleophilicity or the use of specific Lewis acid "anchors" (Sugasawa conditions) to direct the electrophile to the ring.

Decision Matrix: Selecting Your Pathway

Use this table to determine the correct experimental setup for your target molecule.

| Target Product | Reaction Type | Key Reagents | Critical Condition | Mechanism |

| Amide (N-Acyl) | Nucleophilic Acyl Substitution | Acyl Chloride + Mild Base (Pyridine/TEA) | Keep Temp < 50°C; Basic pH | Kinetic Control |

| Ortho-Ketone (C-Acyl) | Sugasawa Reaction | Nitrile + | Anhydrous; Reflux | Chelation-Directed EAS |

| Para-Ketone (C-Acyl) | Aza-Fries Rearrangement | Isolated Amide + | High Heat (>120°C) | Thermodynamic Rearrangement |

Pathway A: Locking in N-Acylation (The Standard)

The Mechanism

N-acylation occurs via an addition-elimination mechanism. To ensure 100% selectivity for the Nitrogen, you must scavenge the HCl byproduct immediately. If HCl accumulates, it protonates the amine (

Protocol: Standard Schotten-Baumann Conditions

Best for: Creating stable amides for drug linkers or protecting groups.

-

Dissolution: Dissolve 1.0 equiv of aniline in DCM or THF (0.2 M concentration).

-

Base Addition: Add 1.2 equiv of Pyridine or Triethylamine (TEA).

-

Tip: If the aniline is electron-poor (e.g., nitroaniline), use DMAP (0.1 equiv) as a nucleophilic catalyst.

-

-

Acylation: Cool to 0°C. Dropwise add 1.1 equiv of Acyl Chloride or Anhydride.

-

Monitoring: Warm to RT. Monitor via TLC/LCMS.

-

Success Marker: Disappearance of the amine peak; appearance of the M+Acyl mass.

-

-

Workup: Wash with 1M HCl (to remove pyridine)

Sat.

Troubleshooting N-Acylation

-

Issue: I am seeing di-acylation (N,N-diacyl).

-

Cause: Excess acyl chloride or high temperatures.

-

Fix: Reduce acyl chloride to 0.95 equiv and keep at 0°C.

-

-

Issue: The reaction is stuck at 50% conversion.

-

Cause: HCl accumulation has protonated your starting material.

-

Fix: Ensure your base (TEA/Pyridine) is fresh and in excess (1.5 equiv).

-

Pathway B: Forcing C-Acylation (The Exception)

Direct Friedel-Crafts acylation of aniline fails because

Method 1: The Sugasawa Reaction (Ortho-Specific)

This method uses Boron Trichloride (

Protocol:

-

Complexation: Under Argon, mix 1.0 equiv Aniline and 1.1 equiv

(1M in DCM) at 0°C.-

Note: This forms the

species.

-

-

Addition: Add 1.2 equiv of the Nitrile (

) and 1.1 equiv of solid -

Reflux: Reflux the mixture (DCM or DCE) for 6–12 hours.

-

Hydrolysis: Cool to 0°C. Cautiously quench with 2M HCl. Heat to 60°C for 30 mins to hydrolyze the intermediate imine to the ketone.

Method 2: Aza-Fries Rearrangement (Amide Ketone)

If you already have the N-acyl amide, you can migrate the acyl group to the ring (mostly para, some ortho) using thermal rearrangement.

Protocol:

-

Mix N-acyl aniline with 3.0 equiv

(neat or in nitrobenzene). -

Heat to 120–140°C for 2 hours.

-

Quench with ice/water.

Visualizing the Pathways